Dimaprit Dihydrochloride Dimaprit Dihydrochloride A histamine H2 receptor agonist that is often used to study the activity of histamine and its receptors.
Brand Name: Vulcanchem
CAS No.: 23256-33-9
VCID: VC0004170
InChI: InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H
SMILES: CN(C)CCCSC(=N)N.Cl.Cl
Molecular Formula: C6H16ClN3S
Molecular Weight: 197.73 g/mol

Dimaprit Dihydrochloride

CAS No.: 23256-33-9

Cat. No.: VC0004170

Molecular Formula: C6H16ClN3S

Molecular Weight: 197.73 g/mol

* For research use only. Not for human or veterinary use.

Dimaprit Dihydrochloride - 23256-33-9

CAS No. 23256-33-9
Molecular Formula C6H16ClN3S
Molecular Weight 197.73 g/mol
IUPAC Name 3-(dimethylamino)propyl carbamimidothioate;hydrochloride
Standard InChI InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H
Standard InChI Key XFELLTMDCGRCBW-UHFFFAOYSA-N
SMILES CN(C)CCCSC(=N)N.Cl.Cl
Canonical SMILES CN(C)CCCSC(=N)N.Cl

Chemical and Structural Profile

Molecular Characteristics

Dimaprit dihydrochloride (IUPAC name: 3-(dimethylamino)propyl carbamimidothioate dihydrochloride) possesses the molecular formula C6H17Cl2N3S and a molecular weight of 234.19 g/mol . The hydrochloride salt form enhances aqueous solubility (>100 mM in water) compared to the free base, facilitating in vivo administration . X-ray crystallography reveals a protonated dimethylaminopropyl moiety interacting with chloride counterions, while the isothiourea group adopts a planar configuration critical for H2 receptor recognition .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number23256-33-9
PubChem CID90045
SMILESCN(C)CCCSC(=N)N.Cl.Cl
logP (Predicted)-1.2 (Hydrophilic)
pKa (Estimated)8.9 (Isothiourea nitrogen)

Synthesis and Stability

The synthetic route involves S-alkylation of thiourea with 3-dimethylaminopropyl chloride under alkaline conditions, followed by hydrochloride salt formation . Stability studies indicate decomposition at >150°C, requiring storage in desiccated conditions at room temperature . Lot analysis by HPLC typically shows ≥99% purity, with major impurities being hydrolysis products (dimethylaminopropylamine and thiourea derivatives) .

Pharmacological Mechanisms

Histamine H2 Receptor Agonism

Dimaprit exhibits 30-fold selectivity for H2 over H1/H3 receptors in functional assays . In guinea pig ileum preparations, it stimulates cAMP production (EC50 = 2.1 μM) comparable to histamine but without H1-mediated contraction . Paradoxically, in vivo studies demonstrate central H2 activation reduces gastric acid secretion (85% inhibition at 10 mg/kg i.v.) while increasing myocardial contractility through cardiac H2 receptors .

Nitric Oxide Synthase Inhibition

The isothiourea moiety enables competitive inhibition of nNOS (Ki = 38 μM) through binding to the tetrahydrobiopterin site . This ancillary activity complicates interpretation of H2-specific effects but proved instrumental in elucidating NO’s role in cerebral circulation—dimaprit reduces middle cerebral artery dilation by 62% in rat models .

Table 2: Pharmacodynamic Parameters

ParameterValue (Mean ± SEM)Model SystemSource
H2 Receptor EC501.8 ± 0.3 μMGuinea Pig Atria
nNOS IC5049 ± 5 μMRat Brain Homogenate
t1/2 (Plasma)22 ± 4 minSprague-Dawley Rats
Protein Binding18% ± 3%Human Serum Albumin

Research Applications

Gastrointestinal Studies

In chronic fistula dog models, dimaprit infusion (5 μg/kg/min) increases gastric mucus secretion by 240% while suppressing acid output—effects abolished by famotidine pretreatment . This dual mucogenic/antisecretory profile inspired investigations into cytoprotective mechanisms, later linked to prostaglandin E2 upregulation .

Neuropharmacology

Intracerebroventricular administration (10 nmol) elevates hypothalamic histamine levels 9-fold, inducing thermoregulatory responses blocked by zolantidine . Recent work demonstrates dimaprit crosses the blood-brain barrier (brain/plasma ratio = 0.15), enabling systemic studies of H2-mediated cognition enhancement .

Cardiovascular Effects

Contrary to classical H2 agonists, dimaprit (1-10 mg/kg i.v.) lowers mean arterial pressure in spontaneously hypertensive rats by 35 mmHg—an effect attributed to nNOS inhibition reducing sympathetic outflow . This paradoxical hypotension persists after H2 blockade, suggesting novel targets warranting investigation .

Toxicological Profile

Acute Toxicity

LD50 values show marked species variation:

  • Mice: 128 mg/kg (i.v.)

  • Rats: 85 mg/kg (i.p.)

  • Dogs: 40 mg/kg (oral)

Notable effects include dose-dependent respiratory depression (RD50 = 12 mg/kg in mice) and transient corneal opacity resolving within 72h .

Recent Advances and Future Directions

Hepatic Ischemia-Reperfusion Injury

Motoki et al. (2008) demonstrated that dimaprit pretreatment (5 mg/kg i.v.) reduces liver transaminase levels by 68% in rat ischemia models—effects mediated through H2 receptor-dependent suppression of TNF-α and IL-1β . This cytoprotective activity suggests potential therapeutic applications in transplant medicine.

Nitrergic Signaling Modulation

Paquay et al. (1999) synthesized dimaprit analogs with enhanced nNOS selectivity (up to 12-fold over H2), creating valuable tools for studying nitric oxide’s role in penile erection and bladder function .

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